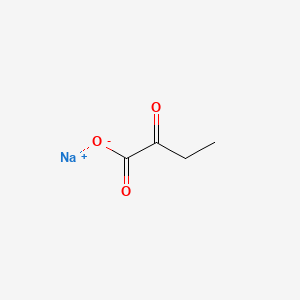

a-Ketobutyric acid sodium salt

Description

Biochemical Significance as a Key Metabolic Intermediate

2-Oxobutanoate (B1229078) is a key metabolic intermediate, meaning it is a molecule that is a precursor or product in metabolic pathways. nih.gov Its primary significance lies in its central role in the metabolism of several amino acids. ontosight.airupahealth.combasys2.ca It is involved in the metabolic pathways of glycine (B1666218), serine, threonine, cysteine, methionine, and isoleucine. rupahealth.combasys2.cagenome.jp

The compound is formed during the catabolism (breakdown) of the amino acids threonine, methionine, and homocysteine. wikipedia.orgontosight.ai Specifically, it is a product of the enzymatic cleavage of cystathionine (B15957) and the degradation of threonine by the enzyme threonine dehydratase. wikipedia.orgontosight.ai As a key node in these pathways, the concentration and flux of 2-oxobutanoate are important for maintaining amino acid homeostasis. ontosight.ai Its accumulation can be toxic to microorganisms, leading to growth arrest, highlighting the importance of its efficient metabolic processing. nih.govmdpi.com

| Property | Value/Description | Reference |

|---|---|---|

| IUPAC Name | 2-oxobutanoate | nih.gov |

| Synonyms | alpha-ketobutyrate, 2-ketobutyrate | nih.gov |

| Molecular Formula | C₄H₅O₃⁻ | nih.gov |

| Parent Acid | 2-Oxobutanoic acid (alpha-ketobutyric acid) | wikipedia.orgnih.gov |

| Metabolic Role | Human and Saccharomyces cerevisiae metabolite | nih.gov |

Overview of its Role in Anabolism and Catabolism

2-Oxobutanoate is a versatile molecule that participates in both anabolic (synthesis) and catabolic (degradation) pathways.

Anabolism: In anabolic processes, 2-oxobutanoate serves as a precursor for the biosynthesis of the amino acid isoleucine. genome.jpontosight.ai The pathway for isoleucine biosynthesis utilizes 2-oxobutanoate as a starting point, highlighting its role in building essential cellular components. genome.jp In some microorganisms like Escherichia coli, it is also a precursor in the biosynthesis of pantothenic acid (vitamin B5). smolecule.com

Catabolism: In catabolic processes, 2-oxobutanoate is primarily degraded to propionyl-CoA. wikipedia.orgsmpdb.camedchemexpress.com This degradation occurs in the mitochondrial matrix and is a crucial step for funneling carbon skeletons from amino acid breakdown into central energy metabolism. wikipedia.orgsmpdb.ca The conversion is mediated by a large, multi-enzyme complex known as the branched-chain alpha-keto acid dehydrogenase complex. wikipedia.org While this complex is not specific to 2-oxobutanoate, it can efficiently catalyze its oxidative decarboxylation. smpdb.capathbank.org

The resulting propionyl-CoA can then be converted through a series of reactions into succinyl-CoA. wikipedia.orgontosight.ai Succinyl-CoA is a key intermediate in the citric acid cycle (TCA cycle), a central pathway for energy production in the cell. wikipedia.orgontosight.aimedchemexpress.com This conversion links the catabolism of amino acids like threonine and methionine directly to cellular respiration. ontosight.aiontosight.ai

| Pathway Type | Metabolic Pathway | Role of 2-Oxobutanoate | Key Products | Reference |

|---|---|---|---|---|

| Anabolism | Isoleucine Biosynthesis | Precursor | L-isoleucine | genome.jpontosight.ai |

| Catabolism | Threonine Degradation | Product | Propionyl-CoA | ontosight.aismpdb.ca |

| Catabolism | Methionine Metabolism | Intermediate | Propionyl-CoA | wikipedia.orgontosight.ai |

| Catabolism | Propanoate Metabolism | Intermediate | Succinyl-CoA (via Propionyl-CoA) | basys2.camedchemexpress.com |

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

2013-26-5 |

|---|---|

Formule moléculaire |

C4H6NaO3 |

Poids moléculaire |

125.08 g/mol |

Nom IUPAC |

sodium 2-oxobutanoate |

InChI |

InChI=1S/C4H6O3.Na/c1-2-3(5)4(6)7;/h2H2,1H3,(H,6,7); |

Clé InChI |

XLTHMCKKCRLNGQ-UHFFFAOYSA-N |

SMILES canonique |

CCC(=O)C(=O)O.[Na] |

Autres numéros CAS |

2013-26-5 |

Pictogrammes |

Irritant |

Numéros CAS associés |

600-18-0 (Parent) |

Origine du produit |

United States |

Biosynthesis of 2 Oxobutanoate in Diverse Organisms

Threonine-Dependent Biosynthesis Pathways

The most direct and common routes for 2-oxobutanoate (B1229078) synthesis originate from the amino acid L-threonine. Two primary enzymes, threonine dehydrogenase and threonine ammonia-lyase, are responsible for this conversion, each employing a distinct biochemical mechanism.

L-threonine 3-dehydrogenase (EC 1.1.1.103) catalyzes the NAD+-dependent oxidation of L-threonine to produce L-2-amino-3-oxobutanoate. expasy.orgqmul.ac.ukwikipedia.org This intermediate is unstable and can be further metabolized. In many prokaryotes and eukaryotes, L-2-amino-3-oxobutanoate is a substrate for glycine (B1666218) C-acetyltransferase (EC 2.3.1.29), leading to the formation of glycine and acetyl-CoA. qmul.ac.ukasm.org The pathway initiated by threonine dehydrogenase is a major route for threonine utilization in numerous organisms. asm.org

The reaction catalyzed by L-threonine 3-dehydrogenase is as follows: L-threonine + NAD+ ⇌ L-2-amino-3-oxobutanoate + NADH + H+ qmul.ac.ukwikipedia.org

| Enzyme | EC Number | Substrate(s) | Product(s) | Cofactor(s) | Organism Types |

|---|---|---|---|---|---|

| L-threonine 3-dehydrogenase | 1.1.1.103 | L-threonine | L-2-amino-3-oxobutanoate | NAD+ | Prokaryotes, Eukaryotes |

Threonine ammonia-lyase (EC 4.3.1.19), also commonly known as threonine deaminase or threonine dehydratase, provides a direct pathway for the conversion of L-threonine to 2-oxobutanoate and ammonia. wikipedia.orgepfl.chqmul.ac.uk This enzyme is found in bacteria, yeast, and plants and plays a crucial role in the biosynthesis of isoleucine, where 2-oxobutanoate serves as a key precursor. wikipedia.orgmdpi.com

This reaction proceeds through a series of steps involving a pyridoxal-5'-phosphate (PLP) cofactor. wikipedia.orgepfl.ch The mechanism involves the formation of a Schiff base intermediate, followed by dehydration and subsequent hydrolysis to release 2-oxobutanoate and ammonia. wikiwand.com The activity of threonine ammonia-lyase is often allosterically regulated, with isoleucine acting as a feedback inhibitor and valine as an activator, thereby controlling the flux through the branched-chain amino acid biosynthetic pathway. wikipedia.orgmdpi.com

| Enzyme | EC Number | Substrate(s) | Product(s) | Cofactor(s) | Organism Types |

|---|---|---|---|---|---|

| Threonine ammonia-lyase | 4.3.1.19 | L-threonine | 2-oxobutanoate, NH3 | Pyridoxal-5'-phosphate | Bacteria, Yeast, Plants |

Biosynthesis via Branched-Chain Amino Acid Metabolism

The catabolism of branched-chain amino acids (BCAAs)—isoleucine, leucine (B10760876), and valine—is another significant source of 2-oxobutanoate, particularly through the degradation of isoleucine.

The breakdown of L-isoleucine ultimately yields acetyl-CoA and propionyl-CoA. nih.govyoutube.com The initial steps of this catabolic pathway can, under certain metabolic conditions, be reversed to produce intermediates that lead to 2-oxobutanoate. However, the more direct link is that 2-oxobutanoate is a precursor for isoleucine biosynthesis, a pathway that shares enzymes with valine and leucine biosynthesis. nih.gov The catabolism of isoleucine begins with a transamination reaction to form α-keto-β-methylvalerate, followed by oxidative decarboxylation. nih.govqiagen.com

The catabolism of valine shares its initial enzymatic steps with that of isoleucine and leucine. nih.gov The first step is a reversible transamination catalyzed by a branched-chain aminotransferase (BCAT), followed by an irreversible oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. nih.govresearchgate.net While the direct catabolism of valine leads to succinyl-CoA, the shared nature of the initial enzymes highlights the interconnectedness of BCAA metabolism. youtube.com The regulation of these shared enzymes plays a crucial role in balancing the levels of all three BCAAs and their metabolic products.

| Enzyme | EC Number | Reaction Type | Substrates | Products |

|---|---|---|---|---|

| Branched-chain aminotransferase (BCAT) | 2.6.1.42 | Transamination | Isoleucine, Leucine, Valine, α-ketoglutarate | α-keto-β-methylvalerate, α-ketoisocaproate, α-ketoisovalerate, Glutamate |

| Branched-chain α-keto acid dehydrogenase (BCKDH) complex | - | Oxidative decarboxylation | α-keto-β-methylvalerate, α-ketoisocaproate, α-ketoisovalerate | Acyl-CoA derivatives, CO2 |

Methionine Catabolism and 2-Oxobutanoate Formation

The catabolism of the sulfur-containing amino acid L-methionine also serves as a biosynthetic source of 2-oxobutanoate. This multi-step pathway involves the conversion of methionine to S-adenosylmethionine (SAM), a universal methyl group donor. After a series of demethylation and subsequent reactions, homocysteine is formed. Cystathionine (B15957) beta-synthase and cystathionine gamma-lyase are key enzymes in the subsequent conversion of homocysteine to cystathionine and then to 2-oxobutanoate, cysteine, and ammonia. youtube.com This pathway not only contributes to the cellular pool of 2-oxobutanoate but also plays a central role in sulfur metabolism and the regeneration of methionine.

The final step in this pathway leading to 2-oxobutanoate is catalyzed by cystathionine gamma-lyase (EC 4.4.1.1): Cystathionine + H2O → 2-oxobutanoate + L-cysteine + NH3

Alternative Biosynthetic Routes

Beyond the methionine degradation and transsulfuration pathways, several organisms have evolved alternative routes to synthesize 2-oxobutanoate, often as a precursor for amino acid biosynthesis, particularly isoleucine.

An alternative threonine-independent pathway for isoleucine biosynthesis, which proceeds via 2-oxobutanoate, has been identified in a variety of microorganisms, including the archaeon Methanocaldococcus jannaschii and the bacterium Geobacter sulfurreducens. nih.govnih.gov This route is known as the citramalate (B1227619) pathway. nih.govnih.gov

The key steps of this pathway are:

Condensation: The pathway begins with the enzyme citramalate synthase (CimA), which catalyzes the condensation of acetyl-CoA and pyruvate (B1213749) to produce (R)-citramalate. nih.govasm.org

Isomerization: An aconitase-type hydrolyase or isomerase then converts citramalate to β-methylmalate. nih.govnih.gov

Oxidative Decarboxylation: Finally, an isopropylmalate dehydrogenase-like enzyme catalyzes the oxidative decarboxylation of β-methylmalate to yield 2-oxobutanoate. nih.govnih.gov

In Geobacter sulfurreducens, studies have shown that the citramalate pathway is the primary route for isoleucine biosynthesis, highlighting its physiological importance in these organisms. nih.gov

Table 2: Key Enzymes of the Citramalate Pathway

| Step | Enzyme | Substrate(s) | Product |

| 1 | Citramalate Synthase (CimA) | Acetyl-CoA + Pyruvate | (R)-Citramalate |

| 2 | Isopropylmalate Isomerase | (R)-Citramalate | β-methylmalate |

| 3 | Isopropylmalate Dehydrogenase | β-methylmalate | 2-Oxobutanoate |

The citramalate pathway is a specific example of a more general biochemical process known as 2-oxoacid chain elongation. nih.govasm.org These pathways function to extend the carbon chain of a 2-oxoacid by one methylene (B1212753) group per cycle. nih.gov The synthesis of 2-oxobutanoate from pyruvate via the citramalate pathway is a classic illustration of this mechanism, where the three-carbon pyruvate is elongated to the four-carbon 2-oxobutanoate. nih.gov

This process involves a conserved sequence of three enzymatic reactions:

Condensation: An acetyltransferase condenses the acetyl group from acetyl-CoA with a 2-oxoacid (in this case, pyruvate). asm.org

Isomerization: A hydrolyase catalyzes a dehydration-hydration reaction. nih.govasm.org

Oxidative Decarboxylation: A dehydrogenase performs an oxidative decarboxylation to yield the elongated 2-oxoacid. nih.govasm.org

Phylogenetic analysis suggests that this pyruvate elongation pathway to 2-oxobutanoate has evolved multiple times in bacteria and archaea, often leveraging enzymes from other pathways, such as the isopropylmalate pathway used for leucine biosynthesis. nih.govnih.gov

Catabolism and Degradation Pathways of 2 Oxobutanoate

Oxidative Decarboxylation to Propionyl-CoA

The initial and rate-limiting step in the catabolism of 2-oxobutanoate (B1229078) is its irreversible oxidative decarboxylation to propionyl-CoA. nih.gov This reaction is catalyzed by large, multi-enzyme complexes known as 2-oxo acid dehydrogenase complexes. smpdb.ca While no single complex is exclusively specific to 2-oxobutanoate, several can effectively catalyze this conversion. smpdb.ca

The oxidative decarboxylation of 2-oxo acids is a fundamental metabolic process carried out by a family of structurally related multienzyme complexes. nih.govtaylorfrancis.com These mitochondrial enzyme systems link the catabolism of various metabolites to the TCA cycle by converting 2-oxo acids into their corresponding acyl-CoA derivatives. nih.govwikipedia.org The key complexes involved in this process are the pyruvate (B1213749) dehydrogenase complex (PDH), the 2-oxoglutarate dehydrogenase complex (OGDH), and the branched-chain α-keto acid dehydrogenase complex (BCKDC). taylorfrancis.comwikipedia.org These complexes share a common reaction mechanism and a similar structural organization, utilizing a set of cofactors including thiamine (B1217682) pyrophosphate (TPP), lipoic acid, coenzyme A (CoA), flavin adenine (B156593) dinucleotide (FAD), and nicotinamide (B372718) adenine dinucleotide (NAD+). taylorfrancis.comwikipedia.org

All 2-oxo acid dehydrogenase complexes are composed of multiple copies of three distinct enzymatic components that catalyze a sequential series of reactions. nih.govtaylorfrancis.comresearchgate.net

E1 (2-Oxoacid Dehydrogenase/Decarboxylase): This TPP-dependent component is specific to its substrate (e.g., pyruvate, 2-oxoglutarate, or branched-chain α-keto acids). nih.govtaylorfrancis.com It initiates the process by catalyzing the irreversible decarboxylation of the 2-oxoacid. nih.govresearchgate.net

E2 (Dihydrolipoamide Acyltransferase): This component forms the structural core of the complex. nih.govtaylorfrancis.com It contains a covalently bound lipoic acid cofactor that accepts the acyl group from the E1 component. researchgate.net E2 then catalyzes the transfer of this acyl group to coenzyme A, forming the corresponding acyl-CoA product (e.g., propionyl-CoA). nih.gov

E3 (Dihydrolipoamide Dehydrogenase): This FAD-containing flavoprotein is a common component shared among all 2-oxo acid dehydrogenase complexes. nih.govtaylorfrancis.com Its function is to reoxidize the reduced dihydrolipoamide (B1198117) cofactor on the E2 component, preparing it for the next catalytic cycle. nih.gov The electrons are transferred to NAD+ to form NADH. researchgate.net

| Component | Enzyme Name | Cofactor | Primary Function |

|---|---|---|---|

| E1 | 2-Oxoacid Dehydrogenase | Thiamine Pyrophosphate (TPP) | Decarboxylates the 2-oxoacid substrate. nih.gov |

| E2 | Dihydrolipoamide Acyltransferase | Lipoic Acid, Coenzyme A (CoA) | Transfers the acyl group to CoA. nih.gov |

| E3 | Dihydrolipoamide Dehydrogenase | Flavin Adenine Dinucleotide (FAD), NAD+ | Reoxidizes the lipoamide (B1675559) cofactor on E2. nih.gov |

The Branched-Chain Alpha-Keto Acid Dehydrogenase Complex (BCKDC) plays a significant role in the oxidative decarboxylation of 2-oxobutanoate. nih.govnih.gov While its primary function is the irreversible catabolism of branched-chain amino acids (leucine, isoleucine, and valine), the BCKDC exhibits a relatively broad substrate specificity. wikipedia.orgfrontiersin.org Research has shown that purified BCKDC can oxidize 2-oxobutanoate at rates comparable to its primary substrates. wikipedia.orgnih.gov

Studies using mitochondrial extracts from various rat tissues, including liver, kidney, heart, and skeletal muscle, have confirmed that both the BCKDC and the pyruvate dehydrogenase complex (PDH) are responsible for the oxidative decarboxylation of 2-oxobutanoate. nih.govnih.gov Kinetic studies on purified BCKDC revealed an apparent Km value for 2-oxobutanoate of 26 µM, with a relative Vmax of 38% compared to its primary substrate, 3-methyl-2-oxobutyrate. nih.gov This indicates a high affinity of the enzyme for 2-oxobutanoate. nih.govnih.gov

| Enzyme Complex | Apparent Km for 2-Oxobutanoate (µM) | Relative Vmax (%) |

|---|---|---|

| Branched-Chain 2-Oxo Acid Dehydrogenase (BCKDC) | 26 | 38 |

| Pyruvate Dehydrogenase (PDH) | 114 | 45 |

Data from purified rat enzymes. nih.gov

Role of 2-Oxo Acid Dehydrogenase Complexes

Subsequent Metabolism of Propionyl-CoA

Propionyl-CoA, generated from the decarboxylation of 2-oxobutanoate, is a significant metabolic intermediate derived from the catabolism of odd-chain fatty acids and several amino acids. wikipedia.orgnih.govwikipedia.org It enters a specific three-step pathway to be converted into succinyl-CoA, which can then enter the TCA cycle for energy production. youtube.comnih.govwikipedia.org

The first step in the metabolism of propionyl-CoA is its carboxylation to D-methylmalonyl-CoA. researchgate.netdroracle.ai This reaction is catalyzed by the mitochondrial enzyme propionyl-CoA carboxylase (PCC). nih.govatlas.org PCC is a biotin-dependent enzyme that requires bicarbonate and ATP for its function. wikipedia.orgdroracle.ai The enzyme has a high affinity for propionyl-CoA, although it can act on other acyl-CoAs. nih.govwikipedia.org This carboxylation is a crucial anaplerotic reaction, as it replenishes TCA cycle intermediates. nih.gov

The D-methylmalonyl-CoA produced by PCC is first converted to its stereoisomer, L-methylmalonyl-CoA, by the enzyme methylmalonyl-CoA epimerase (or racemase). researchgate.netwikipedia.org

The final step in this pathway is the conversion of L-methylmalonyl-CoA to succinyl-CoA. wikipedia.orgwikipedia.org This isomerization reaction is catalyzed by the mitochondrial enzyme methylmalonyl-CoA mutase (MCM). wikipedia.orgnih.govnih.gov MCM is a vitamin B12-dependent enzyme, specifically requiring adenosylcobalamin as a cofactor to facilitate the carbon-carbon bond rearrangement. wikipedia.orgnih.gov The product, succinyl-CoA, is a key component of the TCA cycle, thus integrating the carbon skeleton of 2-oxobutanoate into central metabolism. wikipedia.orgyoutube.com

Dysregulation of 2-Oxobutanoate Degradation Pathways

Biochemical Basis of Metabolic Disorders Related to Pathway Dysfunction

Dysfunction in the degradation pathway of 2-oxobutanoate can lead to serious inherited metabolic disorders. These conditions arise from deficiencies in the enzymes responsible for converting 2-oxobutanoate into the Tricarboxylic Acid (TCA) cycle intermediate, succinyl-CoA. nih.gov The accumulation of 2-oxobutanoate and its preceding metabolites can be toxic, leading to cellular dysfunction. nih.govresearchgate.net Because of its structural similarity to pyruvate, excess 2-oxobutanoate can competitively inhibit crucial enzymes involved in pyruvate metabolism, such as the pyruvate dehydrogenase complex, disrupting central energy pathways. nih.govresearchgate.netmdpi.com

The primary metabolic disorders associated with this pathway are organic acidemias, characterized by the accumulation of specific organic acids in the blood and urine. The biochemical basis for these disorders is typically genetic mutations in the genes encoding the pathway's enzymes. nih.gov

Key Metabolic Disorders:

Propionic Acidemia: This disorder is caused by mutations in either the PCCA or PCCB genes, which encode the alpha and beta subunits of the enzyme propionyl-CoA carboxylase. nih.gov This enzyme catalyzes the first step in the conversion of propionyl-CoA to methylmalonyl-CoA. Its deficiency leads to the buildup of propionyl-CoA and its metabolites, causing severe metabolic distress. nih.gov

Methylmalonic Aciduria: This condition can result from defects in two different enzymes in the pathway.

Mutations in the MCEE gene, which codes for methylmalonyl-CoA epimerase, can cause one form of methylmalonic aciduria. nih.gov

More commonly, mutations in the MUT gene, which encodes methylmalonyl-CoA mutase, lead to the inability to convert L-methylmalonyl-CoA to succinyl-CoA. nih.gov This results in the accumulation of methylmalonic acid.

These disorders are part of newborn screening programs in many regions, as early detection and dietary management, primarily restricting the intake of precursor amino acids, are crucial for mitigating the severe neurological and developmental complications associated with the buildup of these toxic metabolites. mo.gov

| Enzyme | Gene(s) | Associated Disorder | Metabolic Consequence |

| Propionyl-CoA Carboxylase | PCCA, PCCB | Propionic Acidemia | Accumulation of propionyl-CoA and related metabolites. nih.gov |

| Methylmalonyl-CoA Epimerase | MCEE | Methylmalonic Aciduria | Accumulation of D-methylmalonyl-CoA. nih.gov |

| Methylmalonyl-CoA Mutase | MUT | Methylmalonic Aciduria | Accumulation of L-methylmalonyl-CoA and methylmalonic acid. nih.gov |

Enzymology and Mechanistic Studies of 2 Oxobutanoate Interactions

Substrate Specificity and Enzyme Kinetics

The ability of enzymes to discriminate between structurally similar molecules like 2-oxobutanoate (B1229078) and pyruvate (B1213749) is fundamental to metabolic regulation. The following subsections explore the kinetic parameters that define these interactions.

Interactions with Pyruvate-Utilizing Enzymes

Due to its structural analogy to pyruvate, 2-oxobutanoate can serve as a substrate for several enzymes that typically act on pyruvate. Two notable examples are the mitochondrial enzymes, branched-chain 2-oxo acid dehydrogenase (BCODH) and pyruvate dehydrogenase (PDH).

Purified BCODH and PDH both catalyze the oxidative decarboxylation of 2-oxobutanoate. Kinetic studies have revealed that BCODH has a significantly higher affinity for 2-oxobutanoate than PDH, as indicated by their apparent Michaelis-Menten constants (Km). The Km of BCODH for 2-oxobutanoate is approximately 26 µM, whereas the Km of PDH for the same substrate is 114 µM. nih.govwikipedia.org Despite the lower affinity of PDH, both enzymes exhibit considerable catalytic activity with 2-oxobutanoate, with relative maximum velocities (Vmax) of 38% for BCODH (compared to its preferred substrate, 3-methyl-2-oxobutanoate) and 45% for PDH (compared to pyruvate). nih.govwikipedia.org These kinetic data suggest that BCODH is likely the more physiologically important enzyme for 2-oxobutanoate metabolism, particularly in the liver. nih.govwikipedia.org

| Enzyme | Substrate | Apparent Km (µM) | Relative Vmax (%) |

|---|---|---|---|

| Branched-Chain 2-Oxo Acid Dehydrogenase (BCODH) | 2-Oxobutanoate | 26 | 38 |

| Pyruvate Dehydrogenase (PDH) | 2-Oxobutanoate | 114 | 45 |

Catalytic Activities with Lactate (B86563) Dehydrogenase Isoenzymes

Lactate dehydrogenase (LDH) isoenzymes, which catalyze the reversible conversion of pyruvate to lactate, also exhibit activity with 2-oxobutanoate, reducing it to 2-hydroxybutyrate. The relative activities of the different LDH isoenzymes with 2-oxobutanoate compared to pyruvate vary depending on the tissue source. nih.gov The heart-specific isoenzyme (H4 or LDH-1) is known to be sensitive to substrate inhibition by pyruvate, a characteristic that is less pronounced in the muscle-specific isoenzyme (M4 or LDH-5). aging-us.com This differential activity and inhibition pattern extends to 2-oxobutanoate, reflecting the distinct metabolic roles of LDH isoenzymes in various tissues. nih.govaging-us.com

Specific Enzyme-Catalyzed Reactions Involving 2-Oxobutanoate

Beyond its role as an alternative substrate for pyruvate-utilizing enzymes, 2-oxobutanoate is a specific reactant in several key metabolic pathways.

2-Ethylmalate Synthase Reaction Mechanisms

2-Ethylmalate synthase catalyzes the condensation of acetyl-CoA and 2-oxobutanoate to form (R)-2-ethylmalate. wikipedia.orgexpasy.org This reaction is a crucial step in the pyruvate metabolism pathway. The chemical transformation is a Claisen condensation, a fundamental carbon-carbon bond-forming reaction in biochemistry. nih.govlibretexts.orgwikipedia.org

The mechanism proceeds in a stepwise fashion. nih.gov First, a catalytic base in the enzyme's active site abstracts an alpha-proton from acetyl-CoA, creating a nucleophilic enolate intermediate. wikipedia.org This enolate then attacks the electrophilic carbonyl carbon of 2-oxobutanoate. libretexts.org This results in the formation of a tetrahedral intermediate, which subsequently collapses. The thioester bond is then hydrolyzed, releasing coenzyme A and the final product, (R)-2-ethylmalate. wikipedia.orgebi.ac.uk This type of condensation is analogous to reactions catalyzed by similar enzymes like malate (B86768) synthase and citrate (B86180) synthase. nih.gov

Cystathionine (B15957) γ-Lyase-Mediated Production

2-Oxobutanoate is a key product of the reaction catalyzed by cystathionine γ-lyase (CSE), a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme central to sulfur amino acid metabolism. wikipedia.org The primary reaction involves the breakdown of L-cystathionine into L-cysteine, 2-oxobutanoate, and ammonia.

The reaction mechanism is intricate, relying on the versatility of the PLP cofactor. Initially, cystathionine forms an external aldimine with PLP. A proton is abstracted from the α-carbon, followed by the elimination of the cysteine moiety. This leaves a vinyl glyoxylate (B1226380) derivative. The subsequent steps involve the hydrolysis of the remaining intermediate to release 2-oxobutanoate and ammonia, and the regeneration of the internal aldimine with the enzyme's lysine (B10760008) residue. Cystathionine γ-lyase can also produce 2-oxobutanoate through the α,γ-elimination of L-homoserine, yielding 2-oxobutanoate, ammonia, and water.

Pyruvate Oxidase (PoxB) and 2-Oxobutanoate Reactivity

Escherichia coli pyruvate oxidase (PoxB) is a lipid-activated, homotetrameric enzyme that normally catalyzes the oxidative decarboxylation of pyruvate. However, it is also active with 2-oxobutanoate, although pyruvate is the preferred substrate. The ability of 2-oxobutanoate to act as a substrate for PoxB can lead to metabolic disturbances if it accumulates to high levels.

Researchers have successfully engineered PoxB to alter its substrate specificity. Through localized random mutagenesis, mutant enzymes have been created with markedly decreased activity towards pyruvate but which retain full activity with 2-oxobutanoate. In one such mutant, PoxB V380A/L253F, the Km for pyruvate was increased six-fold and the Vmax was decreased ten-fold, while the kinetic constants for 2-oxobutanoate remained essentially normal. This shift in specificity highlights the subtle structural determinants within the enzyme's active site that govern substrate selection.

Allosteric Regulation and Feedback Inhibition Mechanisms

The metabolic pathways involving 2-oxobutanoate are intricately controlled through allosteric regulation and feedback inhibition, ensuring cellular homeostasis of branched-chain amino acids (BCAAs). A primary example of this regulation is observed in the biosynthesis of isoleucine, where 2-oxobutanoate serves as a key intermediate. The production of 2-oxobutanoate from threonine is the committed step in this pathway, catalyzed by the enzyme threonine deaminase (also known as threonine dehydratase). wikipedia.orgmdpi.com

Threonine deaminase is a classic example of an allosterically regulated enzyme. Its activity is subject to feedback inhibition by L-isoleucine, the end-product of the pathway. wikipedia.orgmdpi.com This inhibition prevents the unnecessary synthesis of isoleucine when it is already abundant. The enzyme possesses two distinct binding sites for isoleucine: a high-affinity site and a low-affinity site. wikipedia.orgmdpi.com The binding of isoleucine to the high-affinity site enhances the binding affinity of the low-affinity site, and it is the occupation of this second site that leads to the deactivation of the enzyme. wikipedia.org

Conversely, threonine deaminase is allosterically activated by L-valine, the final product of a parallel biosynthetic pathway. wikipedia.org Valine competes with isoleucine for binding at the high-affinity regulatory site. mdpi.com By binding to this site, valine prevents the inhibitory action of isoleucine, thereby stimulating the production of 2-oxobutanoate and, consequently, isoleucine. This intricate mechanism allows the cell to balance the concentrations of different BCAAs. wikipedia.org

The subsequent enzyme in the pathway, acetohydroxyacid synthase (AHAS), which catalyzes the condensation of 2-oxobutanoate with pyruvate, is also a key site of allosteric regulation. nih.gov Different isozymes of AHAS can be inhibited by valine, leucine (B10760876), or a combination of these amino acids, showcasing the complex control networks governing BCAA synthesis. nih.govnih.gov The regulatory subunits of AHAS are distinct from the catalytic subunits and are responsible for binding the inhibitory amino acids. nih.govnih.gov

The table below summarizes the key allosteric regulators of enzymes central to the metabolic fate of 2-oxobutanoate.

| Enzyme | Allosteric Activator(s) | Allosteric Inhibitor(s) | Metabolic Pathway |

| Threonine Deaminase | L-Valine | L-Isoleucine | Isoleucine Biosynthesis |

| Acetohydroxyacid Synthase (AHAS) | None identified | L-Valine, L-Leucine, L-Isoleucine (isozyme-dependent) | Isoleucine and Valine Biosynthesis |

Redox Regulation in 2-Oxo Acid Dehydrogenase Complexes

The catabolism of 2-oxobutanoate is primarily carried out by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex, a member of the larger family of 2-oxo acid dehydrogenase complexes. The activity of these multienzyme complexes is tightly regulated by the cellular redox state, particularly the ratio of NADH to NAD+. nih.govwikipedia.org

A high NADH/NAD+ ratio, indicative of a reduced intracellular environment, allosterically inhibits the 2-oxo acid dehydrogenase complexes. wikipedia.orgwikipedia.org NADH acts as a direct product inhibitor, competing with NAD+ for its binding site on the dihydrolipoamide (B1198117) dehydrogenase (E3) component of the complex. wikipedia.org This feedback mechanism links the activity of the complex to the energy status of the cell, as a high NADH level signals that the cell has sufficient reducing equivalents.

The redox state of the lipoamide (B1675559) cofactor within the dihydrolipoamide S-acyltransferase (E2) component is another critical regulatory factor. nih.gov The accumulation of the reduced form, dihydrolipoate (B1233209), which occurs when the re-oxidation by E3 is slow (for instance, due to high NADH levels), can lead to the inactivation of the first enzyme of the complex (E1). nih.gov This provides a direct mechanism for the complex to sense and respond to the redox balance of its own components.

Mitochondrial thioredoxin, a key player in cellular redox homeostasis, also plays a significant role in regulating 2-oxo acid dehydrogenase complexes. nih.govnih.gov Thioredoxin can protect the complexes from self-inactivation that occurs during catalysis, particularly under conditions of low NAD+ availability. nih.gov By maintaining the sulfhydryl groups of the enzyme in a reduced state, thioredoxin ensures the continued activity of the complex even when the redox environment is challenging. nih.gov

Furthermore, 2-oxo acid dehydrogenase complexes can themselves be a source of reactive oxygen species (ROS), such as superoxide (B77818) and hydrogen peroxide. nih.govresearchgate.net This ROS production is influenced by the redox state of the flavin adenine (B156593) dinucleotide (FAD) cofactor in the E3 component. researchgate.net The generation of ROS by these complexes links their metabolic activity directly to cellular redox signaling and potential oxidative stress. researchgate.net

The following table details the components and factors involved in the redox regulation of 2-oxo acid dehydrogenase complexes that metabolize 2-oxobutanoate.

| Regulatory Component/Factor | Mechanism of Action | Effect on Complex Activity |

| NADH/NAD+ Ratio | High NADH levels directly inhibit the E3 component. | Inhibition |

| Dihydrolipoate/Lipoate Ratio | Accumulation of reduced dihydrolipoate inactivates the E1 component. | Inhibition |

| Thioredoxin | Protects against self-inactivation by maintaining sulfhydryl groups in a reduced state. | Activation/Protection |

| Reactive Oxygen Species (ROS) | Generated as a byproduct, particularly during high metabolic flux. Can lead to oxidative modification and potential inactivation. | Can lead to inhibition |

Metabolic Network Integration and Interconnections

Central Role in Amino Acid Metabolism

2-oxobutanoate (B1229078) is a key keto acid that originates from the catabolism of several essential amino acids, most notably threonine, methionine, and cystathionine (B15957). wikipedia.orgnih.gov Its formation is a critical step in directing the carbon skeletons of these amino acids into central metabolic pathways. One of the primary routes for its production is the deamination of threonine, a reaction catalyzed by the enzyme threonine dehydratase (or threonine ammonia-lyase). creative-proteomics.comcreative-peptides.comebi.ac.ukmdpi.com It is also generated during the degradation of methionine via the transsulfuration pathway, which also involves homocysteine and cystathionine. wikipedia.orgrupahealth.com

Sodium 2-oxobutanoate plays a direct and critical role in the metabolism of branched-chain amino acids (BCAAs), particularly isoleucine. nih.gov BCAAs, which include leucine (B10760876), isoleucine, and valine, are essential amino acids whose metabolic balance is vital for protein synthesis and cellular signaling. nih.gov

Isoleucine Biosynthesis: In plants and microorganisms, 2-oxobutanoate is a direct precursor in the biosynthesis of isoleucine. elifesciences.orgresearchgate.netgenome.jp The pathway involves the condensation of 2-oxobutanoate with pyruvate (B1213749), a reaction catalyzed by acetolactate synthase. elifesciences.orgrsc.org This initiates a series of reactions that ultimately yield isoleucine. Thus, the availability of 2-oxobutanoate is a key determinant for the synthesis of this essential amino acid.

BCAA Catabolism: The catabolism of 2-oxobutanoate is handled by the same enzymatic machinery responsible for the breakdown of the alpha-keto acids derived from all three BCAAs. nih.gov Specifically, 2-oxobutanoate is a substrate for the branched-chain alpha-keto acid dehydrogenase (BCKDH) complex. wikipedia.orgnih.gov This enzyme complex catalyzes the irreversible oxidative decarboxylation of 2-oxobutanoate to form propionyl-CoA. wikipedia.orgcreative-peptides.commdpi.com This shared pathway highlights the integrated nature of BCAA and threonine/methionine catabolism, where the BCKDH complex acts as a central control point. nih.gov

| Metabolic Process | Role of 2-Oxobutanoate | Key Enzymes/Complexes Involved | End Product(s) |

|---|---|---|---|

| Isoleucine Biosynthesis | Precursor | Acetolactate synthase | Isoleucine |

| BCAA Catabolism | Substrate | Branched-chain alpha-keto acid dehydrogenase (BCKDH) complex | Propionyl-CoA |

One-carbon metabolism refers to a network of interconnected pathways that transfer one-carbon units (e.g., methyl, methylene (B1212753), formyl groups) for the biosynthesis of essential molecules like purines, thymidine, and methionine. frontiersin.orgnih.gove-dmj.org 2-oxobutanoate metabolism is linked to this network primarily through the catabolism of threonine and methionine.

The degradation of threonine via threonine dehydrogenase produces 2-amino-3-ketobutyrate, which is then cleaved into glycine (B1666218) and acetyl-CoA. creative-proteomics.commdpi.com Glycine is a central component of the one-carbon metabolism network, serving as a major source of one-carbon units via the glycine cleavage system. creative-proteomics.comfrontiersin.orgcreative-proteomics.com While this pathway is distinct from the threonine dehydratase route that directly produces 2-oxobutanoate, it demonstrates how the breakdown of the same parent amino acid (threonine) feeds into both 2-oxobutanoate-related pathways and one-carbon metabolism. creative-proteomics.comcreative-peptides.com

Linkages to Glycolysis and the Tricarboxylic Acid Cycle

Sodium 2-oxobutanoate provides a direct link between amino acid catabolism and the central energy-generating pathways of the cell: glycolysis and the tricarboxylic acid (TCA) cycle. researchgate.net The TCA cycle is the final common pathway for the oxidation of carbohydrates, lipids, and amino acids. wikipedia.orgcolumbia.edunih.gov

The connection is established through a short series of reactions that convert 2-oxobutanoate into a key TCA cycle intermediate. wikipedia.org

Conversion to Propionyl-CoA: As previously mentioned, the branched-chain alpha-keto acid dehydrogenase complex converts 2-oxobutanoate into propionyl-CoA. wikipedia.orgmdpi.com

Conversion to Succinyl-CoA: Propionyl-CoA is then carboxylated to form (S)-methylmalonyl-CoA in a reaction requiring the cofactor biotin. wikipedia.org This is subsequently converted to (R)-methylmalonyl-CoA and finally isomerized to succinyl-CoA, a reaction that requires adenosylcobalamin (a form of vitamin B12). wikipedia.org

Entry into the TCA Cycle: Succinyl-CoA is a direct intermediate of the TCA cycle. wikipedia.orgcreative-proteomics.comresearchgate.netresearchgate.net Its entry into the cycle allows for the generation of reducing equivalents (NADH and FADH₂) that fuel oxidative phosphorylation and the production of ATP. wikipedia.orgresearchgate.net

This conversion of an amino acid-derived carbon skeleton into a TCA cycle intermediate classifies the parent amino acids (threonine and methionine) as glucogenic, as the intermediates can be used to synthesize glucose via gluconeogenesis. creative-peptides.comyoutube.com This pathway is crucial for maintaining energy homeostasis, especially under conditions of fasting or starvation. mdpi.com

| Starting Metabolite | Key Intermediate(s) | Connecting Enzyme/Complex | TCA Cycle Entry Point |

|---|---|---|---|

| 2-Oxobutanoate | Propionyl-CoA, Methylmalonyl-CoA | BCKDH, Propionyl-CoA Carboxylase | Succinyl-CoA |

Role in Coenzyme and Cofactor Biosynthesis Pathways

Cofactors and coenzymes are non-protein "helper molecules" essential for the function of many enzymes. wikipedia.orgunacademy.comresearchgate.net The metabolic network surrounding 2-oxobutanoate is not only dependent on certain cofactors but also contributes to the synthesis of others, particularly Coenzyme A (CoA).

Precursor for Coenzyme A Synthesis: Coenzyme A is a crucial molecule in metabolism, involved in the TCA cycle and the synthesis and oxidation of fatty acids. nih.gov The biosynthesis of CoA begins with pantothenate (vitamin B5). nih.govnih.gov The synthesis of pantoate, a component of pantothenate, starts from α-ketoisovalerate, an intermediate in valine biosynthesis. nih.govfrontiersin.orgcabidigitallibrary.org The pathways for BCAA biosynthesis are interconnected, and the production of 2-oxobutanoate for isoleucine synthesis occurs in parallel with the production of α-ketoisovalerate for valine and pantoate synthesis. elifesciences.orgnih.gov Thus, the metabolic flux leading to 2-oxobutanoate is closely tied to the upstream pathways that provide precursors for CoA biosynthesis.

Requirement for Cofactors in its Metabolism: The catabolism of 2-oxobutanoate is critically dependent on several vitamin-derived cofactors.

Thiamine (B1217682) pyrophosphate (TPP), Lipoamide (B1675559), FAD, and NAD+ : These are required by the branched-chain alpha-keto acid dehydrogenase complex for the conversion of 2-oxobutanoate to propionyl-CoA. nih.gov

Biotin (Vitamin B7): Required by propionyl-CoA carboxylase to convert propionyl-CoA to methylmalonyl-CoA. wikipedia.orgyoutube.com

Adenosylcobalamin (Vitamin B12): Required by methylmalonyl-CoA mutase for the final conversion to succinyl-CoA. wikipedia.org

This dual role highlights the intricate integration of 2-oxobutanoate within cellular metabolism, acting as both a building block for essential molecules and a substrate for cofactor-dependent enzymatic reactions.

Comparative Metabolic Analysis of 2 Oxobutanoate Across Biological Kingdoms

Microbial Metabolism of 2-Oxobutanoate (B1229078)

In the microbial world, 2-oxobutanoate is a critical metabolite, primarily associated with amino acid biosynthesis and fermentative pathways. Its concentration and flux are tightly controlled, as accumulation can lead to cellular toxicity.

Escherichia coli serves as a model organism for understanding the multifaceted roles of 2-oxobutanoate. It is a key precursor in the biosynthesis of the branched-chain amino acid L-isoleucine. The metabolic pathway begins with L-threonine, which is deaminated by threonine deaminase to form 2-oxobutanoate. Subsequently, 2-oxobutanoate is condensed with pyruvate (B1213749) by acetohydroxyacid synthase (AHAS) to initiate the synthesis of isoleucine. Due to its structural similarity to pyruvate, 2-oxobutanoate can competitively inhibit pyruvate-dependent enzymes, such as the pyruvate dehydrogenase complex, leading to metabolic imbalance if it accumulates.

Pseudomonas stutzeri , a versatile soil bacterium, demonstrates efficient pathways for both the production and utilization of 2-oxobutanoate. Notably, whole cells of P. stutzeri can be employed for the bioconversion of L-threonine to 2-oxobutanoate.

Geobacter sulfurreducens , an anaerobic bacterium with significant roles in bioremediation, exhibits flexibility in its synthesis of 2-oxobutanoate for isoleucine production. It can generate this intermediate through two distinct pathways: the deamination of threonine and a citramalate (B1227619) pathway that utilizes pyruvate and acetyl-CoA. The preferred pathway is dependent on the available electron acceptor. For instance, during growth with fumarate, the citramalate pathway is the predominant route for 2-oxobutanoate synthesis.

Klebsiella pneumoniae , a bacterium known for its ability to produce the bulk chemical 2,3-butanediol (B46004), utilizes 2-oxobutanoate in pathways related to its central carbon metabolism. In the synthesis of 2,3-butanediol, pyruvate is a key precursor. The enzymes involved in this pathway, such as acetolactate synthase, can also interact with 2-oxobutanoate, highlighting the integration of this keto acid in the bacterium's fermentative metabolism. The regulation of pathways involving pyruvate and its analogs like 2-oxobutanoate is crucial for optimizing the production of desired end-products like 2,3-butanediol.

Bacillus subtilis , a soil-dwelling bacterium, engages 2-oxobutanoate in its fermentative metabolism, particularly under anaerobic conditions. During fermentation, B. subtilis produces lactate (B86563), acetate (B1210297), and 2,3-butanediol. The synthesis of 2,3-butanediol proceeds via acetoin, which is formed from pyruvate by acetolactate synthase. This enzyme can also utilize 2-oxobutanoate, linking its metabolism to the anaerobic energy generation of the cell. Mutants of B. subtilis defective in branched-chain alpha-ketoacid dehydrogenase can utilize 2-methylbutyrate, a derivative of 2-oxobutanoate, for the synthesis of anteiso fatty acids. plos.org

Table 1: Role of 2-Oxobutanoate in Various Bacterial Systems

| Bacterium | Key Metabolic Role of 2-Oxobutanoate | Relevant Enzymes |

| Escherichia coli | Precursor for L-isoleucine biosynthesis | Threonine deaminase, Acetohydroxyacid synthase (AHAS) |

| Pseudomonas stutzeri | Bioconversion from L-threonine | Not specified |

| Geobacter sulfurreducens | Isoleucine biosynthesis via threonine deamination or citramalate pathway | Threonine deaminase, Citramalate synthase |

| Klebsiella pneumoniae | Integrated into central carbon and fermentative metabolism (e.g., 2,3-butanediol synthesis) | Acetolactate synthase |

| Bacillus subtilis | Fermentative metabolism and precursor for anteiso fatty acids | Acetolactate synthase, Branched-chain alpha-ketoacid dehydrogenase |

In the domain of Archaea, particularly within methanogenic pathways, 2-oxoacids, a class of compounds that includes 2-oxobutanoate, play a fundamental role as precursors in the biosynthesis of essential coenzymes. researchgate.net Coenzyme M (CoM) and coenzyme B (CoB) are vital for the process of methanogenesis. The carbon backbone of CoB is derived from a 2-oxoacid. researchgate.net While the direct metabolic pathways of 2-oxobutanoate are not as extensively characterized in methanogens as in bacteria, the recruitment of enzymes from amino acid and 2-oxoacid metabolism underscores the importance of this class of molecules in these unique anaerobic metabolic processes. researchgate.net The metabolism of simple compounds like H₂, CO₂, and acetate to methane (B114726) relies on a series of unique coenzymes, and the synthesis of these coenzymes is linked to central carbon metabolism, including pathways involving 2-oxoacids. ymdb.ca

The yeast Saccharomyces cerevisiae provides a well-studied fungal model for 2-oxobutanoate metabolism. As in bacteria, it is a key intermediate in the biosynthesis of isoleucine from threonine. Beyond this, 2-oxobutanoate is a precursor for the production of 1-propanol (B7761284), a potential biofuel. This is achieved through the action of endogenous 2-keto acid decarboxylases and alcohol/aldehyde dehydrogenases that can convert 2-oxobutanoate to 1-propanol. Metabolic engineering strategies in S. cerevisiae have focused on enhancing the flux towards 2-oxobutanoate to increase 1-propanol yields. This includes the overexpression of threonine dehydratase and the enhancement of the threonine biosynthetic pathway from aspartate. The regulation of metabolic flux at the pyruvate and 2-oxobutanoate nodes is critical in directing carbon towards desired products and away from competing pathways.

Table 2: Metabolic Involvement of 2-Oxobutanoate in *Saccharomyces cerevisiae***

| Metabolic Pathway | Role of 2-Oxobutanoate | Key Enzymes/Pathways Involved |

| Isoleucine Biosynthesis | Intermediate | Threonine dehydratase |

| 1-Propanol Production | Precursor | 2-Keto acid decarboxylase, Alcohol/aldehyde dehydrogenase |

The accumulation of 2-oxobutanoate can be toxic to microbial cells, primarily due to its ability to interfere with pyruvate metabolism. researchgate.net Consequently, microorganisms have evolved detoxification and tolerance mechanisms. In E. coli, one such mechanism involves remodeling the acetate bypass pathway. By replacing the pyruvate dehydrogenase complex with the acetate bypass, the intracellular pool of acetyl-CoA can be recharged, thereby alleviating the toxic effects of 2-oxobutanoate accumulation. researchgate.netnih.gov This strategy helps to restore the supply of intracellular acetyl-CoA and NADPH, which are essential for various biosynthetic processes. researchgate.netnih.gov Furthermore, site-directed mutagenesis of enzymes like pyruvate oxidase has been explored to reduce their affinity for 2-oxobutanoate, thereby minimizing its inhibitory effects. researchgate.netnih.gov These mechanisms highlight the intricate regulatory networks that microbes employ to maintain metabolic homeostasis in the face of fluctuating levels of reactive intermediates.

Plant Metabolism of 2-Oxobutanoate

In plants, 2-oxobutanoate plays a central and indispensable role in the biosynthesis of branched-chain amino acids (BCAAs).

Plants, unlike animals, can synthesize the essential amino acids valine, leucine (B10760876), and isoleucine de novo. The biosynthesis of isoleucine directly involves 2-oxobutanoate. The pathway is initiated by the enzyme threonine deaminase, which catalyzes the conversion of threonine to 2-oxobutanoate. This is a committed step and a key regulatory point in the pathway. Subsequently, acetohydroxyacid synthase (AHAS) catalyzes the condensation of 2-oxobutanoate with a molecule of pyruvate to form 2-aceto-2-hydroxybutyrate, which then undergoes a series of reactions to yield isoleucine. The activity of AHAS is a crucial control point, and it is the target of several classes of herbicides. The central role of 2-oxobutanoate in this pathway underscores its importance for plant growth and development, as BCAAs are essential for protein synthesis and also serve as precursors for a variety of secondary metabolites.

Table 3: Role of 2-Oxobutanoate in Plant BCAA Biosynthesis

Precursor Role in Plant Secondary Metabolite Synthesis (e.g., Glucosinolates)

Sodium 2-oxobutanoate, also known as α-ketobutyrate, is a key metabolic intermediate derived from amino acids such as threonine and methionine. nih.gov In the realm of plant biology, it serves as a crucial building block in the biosynthesis of certain secondary metabolites, most notably the aliphatic glucosinolates. mdpi.com Glucosinolates are sulfur-containing compounds characteristic of the Brassicales order and are integral to the plant's defense mechanisms against herbivores and pathogens. frontiersin.org

The biosynthesis of methionine-derived aliphatic glucosinolates involves a critical chain-elongation cycle where 2-oxobutanoate or its derivatives act as the foundational substrate. nih.gov This iterative process, which takes place in the chloroplast, systematically adds methylene (B1212753) groups to the side chain of a methionine-derived 2-oxo acid, leading to the diverse array of glucosinolates found in nature. mdpi.comnih.gov

The cycle begins with the deamination of methionine to its corresponding 2-oxo acid, 4-(methylsulfanyl)-2-oxobutanoate, a reaction catalyzed by branched-chain amino acid aminotransferase 4 (BCAT4) in the cytosol. nih.gov This initial 2-oxo acid is the starting point for the elongation pathway. The committed step is the condensation of this 2-oxo acid with acetyl-CoA to form a 2-malate derivative, a reaction catalyzed by methylthioalkylmalate synthase (MAMS). nih.govnih.gov Subsequent reactions catalyzed by isopropylmalate isomerase (IPMI) and isopropylmalate dehydrogenase (IPMDH) result in an elongated 2-oxo acid. This elongated product can then either undergo another round of chain elongation or be transaminated by the enzyme BCAT3 to form the corresponding amino acid (e.g., homomethionine), which then enters the core glucosinolate assembly pathway. nih.gov

The substrate specificity of the MAMS enzymes plays a significant role in determining the variety of aliphatic glucosinolates a plant can produce. nih.gov Different isoforms of MAMS have preferences for different-sized 2-oxo acid substrates, which accounts for the structural diversity of these defense compounds across various Brassica species. nih.gov

Table 1: Key Enzymes in the Aliphatic Glucosinolate Chain-Elongation Cycle

| Enzyme | Abbreviation | Function | Cellular Location |

|---|---|---|---|

| Branched-Chain Amino Acid Aminotransferase 4 | BCAT4 | Deamination of methionine to 4-(methylsulfanyl)-2-oxobutanoate. nih.gov | Cytosol |

| Methylthioalkylmalate Synthase | MAMS | Condenses the 2-oxo acid with acetyl-CoA. nih.govnih.gov | Chloroplast |

| Isopropylmalate Isomerase | IPMI | Isomerization of the 2-malate derivative. nih.gov | Chloroplast |

| Isopropylmalate Dehydrogenase | IPMDH | Oxidative decarboxylation to form an elongated 2-oxo acid. nih.gov | Chloroplast |

Transport Systems for 2-Oxo Acids in Plant Cells

The biosynthesis of secondary metabolites like glucosinolates involves multiple cellular compartments, necessitating the transport of intermediates, including 2-oxo acids, across organellar membranes. nih.govnih.gov The chain-elongation pathway for aliphatic glucosinolates highlights this subcellular organization. The initial substrate, 4-(methylsulfanyl)-2-oxobutanoate, is formed in the cytosol, while the enzymes for the elongation cycle (MAMS, IPMI, IPMDH) are located within the chloroplasts. nih.gov This spatial separation implies the existence of a transport system to move the 2-oxo acid from the cytosol into the chloroplast stroma.

Furthermore, after one or more elongation cycles, the resulting elongated 2-oxo acids must be exported from the chloroplast back into the cytoplasm to be incorporated into the core glucosinolate structure. nih.gov Despite the clear necessity for these transport steps, the specific protein transporters responsible for moving 2-oxobutanoate and its elongated derivatives across the chloroplast envelope have not yet been definitively identified. nih.gov

Research into plant organellar transport has identified several families of mitochondrial and chloroplast carriers responsible for the flux of organic acids and amino acids, which provides a framework for understanding how 2-oxo acids might be transported. nih.govmdpi.com These transporters often function as counter-exchange systems. For instance, studies on plant mitochondria have characterized dicarboxylate carriers (DICs) and dicarboxylate/tricarboxylate carriers (DTC) that transport metabolites like malate (B86768), 2-oxoglutarate, and oxaloacetate. nih.govresearchgate.netnih.gov Similarly, the chloroplast inner envelope contains translocators such as the 2-oxoglutarate/malate translocator (DiT1) and the glutamate/malate translocator (DiT2), which are crucial for photorespiration and nitrogen assimilation. mdpi.com It is plausible that a member of these carrier families, or a yet-unidentified transporter with similar characteristics, facilitates the movement of 2-oxobutanoate and other 2-oxo acids across the chloroplast membranes to support secondary metabolite synthesis.

Mammalian Metabolism of 2-Oxobutanoate (Non-Clinical Focus)

Mitochondrial Metabolic Processes

In mammals, 2-oxobutanoate is a key intermediate in the catabolism of the essential amino acids threonine and methionine. nih.gov Its degradation is a mitochondrial process, linking amino acid metabolism to central energy production. nih.gov Once transported into the mitochondrial matrix, 2-oxobutanoate undergoes oxidative decarboxylation to form propionyl-CoA. hmdb.ca

This conversion is not catalyzed by a unique enzyme specific to 2-oxobutanoate but rather by multienzyme complexes known as 2-oxo acid dehydrogenases. A primary complex responsible for this reaction is the branched-chain α-keto acid dehydrogenase (BCKDH) complex, which also metabolizes the α-keto acids derived from valine, leucine, and isoleucine. nih.gov These complexes are composed of three main catalytic components: a 2-oxo acid dehydrogenase (E1), a dihydrolipoamide (B1198117) acyltransferase (E2), and a dihydrolipoamide dehydrogenase (E3).

The resulting propionyl-CoA is then further metabolized in a three-step pathway to yield succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle. hmdb.ca

Carboxylation: Propionyl-CoA is carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase to form D-methylmalonyl-CoA. This step requires ATP. nih.gov

Epimerization: Methylmalonyl-CoA epimerase converts D-methylmalonyl-CoA to its stereoisomer, L-methylmalonyl-CoA.

Isomerization: Finally, methylmalonyl-CoA mutase, an enzyme requiring vitamin B12 as a cofactor, rearranges L-methylmalonyl-CoA to form succinyl-CoA.

By entering the TCA cycle as succinyl-CoA, the carbon skeleton of 2-oxobutanoate can be used for ATP production or for gluconeogenesis. hmdb.ca It is noteworthy that the catabolism of 2-oxobutanoate involves an ATP-consuming step (propionyl-CoA carboxylase), which can impact the net energy yield and abolish mitochondrial substrate-level phosphorylation that would otherwise occur from succinyl-CoA generated from other sources like α-ketoglutarate. nih.gov

Table 2: Mitochondrial Degradation Pathway of 2-Oxobutanoate

| Step | Substrate | Enzyme/Complex | Product |

|---|---|---|---|

| 1 | 2-Oxobutanoate | Branched-chain α-keto acid dehydrogenase complex | Propionyl-CoA |

| 2 | Propionyl-CoA | Propionyl-CoA carboxylase | D-Methylmalonyl-CoA |

| 3 | D-Methylmalonyl-CoA | Methylmalonyl-CoA epimerase | L-Methylmalonyl-CoA |

Organ-Specific Metabolic Contributions (e.g., Kidney)

The metabolism of 2-oxo acids in mammals is not uniform across all tissues, with certain organs exhibiting particularly high capacities for their degradation. The kidney is a significant site for the metabolism of amino acids and their corresponding 2-oxo acids. nih.gov Studies using isolated perfused rat kidneys have demonstrated that this organ possesses high activity of the branched-chain 2-oxo acid dehydrogenase complex. nih.gov This indicates a substantial capability for oxidizing not only the keto acids of branched-chain amino acids but also structurally similar compounds like 2-oxobutanoate.

In the perfused kidney model, it has been observed that when both branched-chain amino acids and their corresponding 2-oxo acids are present at near-physiological concentrations, the rate of transamination is greater than the rate of oxidation. nih.gov This suggests that the kidney can actively interconvert amino acids and their keto-acid counterparts, contributing to whole-body amino acid homeostasis. The kidney can both release 2-oxo acids into circulation and take them up for oxidation. nih.gov The rate of oxidation increases as the concentration of the 2-oxo acid rises, indicating that the kidney's metabolic machinery is responsive to substrate availability. nih.gov This organ, therefore, plays a crucial role in clearing 2-oxobutanoate and other 2-oxo acids from the blood and converting them into energy or other essential intermediates, complementing the metabolic functions of the liver. nih.gov

Advanced Methodologies for Research on Sodium 2 Oxobutanoate

Isotopic Labeling Studies for Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful tool for quantifying the rates of metabolic reactions within a cell. Isotopic labeling, a central component of MFA, involves introducing isotopically enriched substrates into a biological system and tracking the distribution of the isotopes through the metabolic network. This approach provides a detailed snapshot of cellular metabolism in action.

Carbon-13 Labeling Applications

Carbon-13 (¹³C) is a stable isotope of carbon that is widely used in metabolic research. In the context of sodium 2-oxobutanoate (B1229078), ¹³C labeling studies have been instrumental in elucidating its metabolic origins and fates. For instance, research on mitochondrial DNA (mtDNA) mutant cells has utilized ¹³C isotope tracing to investigate metabolic reprogramming. radiopaedia.org These studies have revealed that the metabolism of cystine can promote glucose oxidation through the transsulfuration pathway, leading to the production of α-ketobutyrate (the conjugate acid of sodium 2-oxobutanoate). radiopaedia.org By tracing the flow of ¹³C from labeled glucose, researchers can quantify the contribution of this pathway to the cellular pool of 2-oxobutanoate. radiopaedia.org

The general principle of ¹³C-MFA involves culturing cells with a ¹³C-labeled substrate, such as [U-¹³C]glucose, where all carbon atoms are ¹³C. As the cells metabolize the labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites, including 2-oxobutanoate. By analyzing the mass isotopomer distribution of these metabolites using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, the relative activities of different metabolic pathways can be determined. researchgate.netnih.govwikipedia.org

Table 1: Illustrative Applications of Carbon-13 Labeling in Metabolic Research

| Labeled Substrate | Analytical Technique | Research Question Addressed |

| [U-¹³C]glucose | Mass Spectrometry | Quantifying the contribution of glycolysis to the 2-oxobutanoate pool. |

| [1,2-¹³C₂]glucose | NMR Spectroscopy | Differentiating between the pentose (B10789219) phosphate (B84403) pathway and glycolysis. |

| [U-¹³C]threonine | Mass Spectrometry | Determining the flux from threonine degradation to 2-oxobutanoate. |

Enzymatic Activity Assays and Characterization

Understanding the enzymes that produce and consume sodium 2-oxobutanoate is crucial for comprehending its metabolic significance. Enzymatic activity assays are fundamental to characterizing these proteins, providing data on their catalytic efficiency, substrate specificity, and regulatory properties.

A key enzyme in the metabolism of 2-oxobutanoate is α-ketobutyrate dehydrogenase. Studies on this enzyme in rat tissues have detailed its oxidative decarboxylation of α-ketobutyrate. acs.org These assays are typically performed by monitoring the reduction of NAD⁺ to NADH spectrophotometrically. The characterization of this enzyme has revealed an apparent Michaelis constant (Km) of 0.63 mM for α-ketobutyrate in the rat liver system, with an optimal pH of 7.8. acs.org Such assays also determined the requirement of coenzymes like coenzyme A, NAD⁺, thiamine (B1217682) pyrophosphate (TPP), and flavin adenine (B156593) dinucleotide (FAD) for optimal activity. acs.org

Sodium 2-oxobutanoate also serves as a substrate for other enzymes, such as lactate (B86563) dehydrogenase isoenzymes, which are involved in the interconversion of pyruvate (B1213749) and lactate. rcsb.org Assays for lactate dehydrogenase activity with 2-oxobutanoate as a substrate can be used to study the substrate specificity and kinetic properties of different isoenzymes.

Table 2: Kinetic Parameters of α-Ketobutyrate Dehydrogenase from Rat Liver

| Parameter | Value |

| Apparent K_m for α-ketobutyrate | 0.63 mM |

| Optimal pH | 7.8 |

| Required Cofactors | Coenzyme A, NAD⁺, TPP, FAD |

Genetic Engineering and Metabolic Engineering Approaches

The fields of genetic and metabolic engineering have opened up new avenues for both studying and producing sodium 2-oxobutanoate. By manipulating the genetic makeup of microorganisms, researchers can redirect metabolic pathways to enhance the production of this valuable chemical.

Gene Knockout and Overexpression Studies

A prime example of metabolic engineering for 2-oxobutanoate production is seen in Escherichia coli. youtube.comdocumentsdelivered.com To increase the yield of α-ketobutyrate, a strategy involving both gene overexpression and knockout has been successfully employed. The gene ilvA, which encodes for threonine dehydratase, the enzyme that converts L-threonine to α-ketobutyrate, was overexpressed to increase the flux towards the desired product. youtube.comdocumentsdelivered.com

Simultaneously, to prevent the diversion of α-ketobutyrate into other pathways, key genes responsible for its catabolism were knocked out. Specifically, the genes rhtA (a threonine and homoserine efflux system) and ilvIH (acetolactate synthase III) were deleted. youtube.comdocumentsdelivered.com This dual approach of pushing the pathway forward through overexpression and blocking competing pathways through gene deletion resulted in a significant accumulation of α-ketobutyrate. youtube.com

Table 3: Genetic Modifications in E. coli for Enhanced α-Ketobutyrate Production

| Genetic Modification | Gene(s) Targeted | Purpose |

| Overexpression | ilvA | Increase conversion of L-threonine to α-ketobutyrate. |

| Gene Knockout | rhtA, ilvIH | Reduce catabolism of α-ketobutyrate. |

Directed Evolution for Enzyme Modification

Directed evolution is a powerful technique used to tailor enzymes with desired properties, such as enhanced catalytic activity, altered substrate specificity, or improved stability. nih.gov This methodology mimics the process of natural selection in a laboratory setting. For enzymes involved in 2-oxobutanoate metabolism, directed evolution could be employed to improve their efficiency.

For instance, acetolactate synthase (AHAS) can utilize 2-ketobutyrate as a substrate. However, this enzyme is often subject to feedback inhibition by branched-chain amino acids. Through experimental evolution and rational site-directed mutagenesis, mutants of the regulatory subunit of AHAS have been created that exhibit reduced sensitivity to this feedback inhibition. This allows for a sustained flux through the pathway even in the presence of downstream products. While not directly targeting 2-oxobutanoate production, this demonstrates how directed evolution can be used to modify enzymes that act on it.

Structural Biology Techniques for Enzyme-2-Oxobutanoate Complexes

Elucidating the three-dimensional structures of enzymes in complex with their substrates or inhibitors provides invaluable insights into their catalytic mechanisms and specificity. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are at the forefront of these investigations.

Furthermore, the crystal structure of lactate dehydrogenase, an enzyme that can utilize 2-oxobutanoate as a substrate, has been determined. youtube.com These structures reveal the architecture of the active site and the key amino acid residues involved in substrate binding and catalysis. By studying these related structures, researchers can make informed hypotheses about the binding mode of 2-oxobutanoate and the catalytic mechanism of enzymes that act upon it.

Computational Modeling and Bioinformatics for Pathway Analysis

Computational modeling and bioinformatics have emerged as indispensable tools for dissecting the complex metabolic pathways involving sodium 2-oxobutanoate. These methodologies provide a quantitative and systems-level understanding of how this keto acid is produced, consumed, and how it influences cellular metabolism. They allow researchers to simulate metabolic states, predict the effects of genetic modifications, and analyze large-scale datasets to uncover novel regulatory mechanisms.

One of the primary applications of computational modeling is in metabolic flux analysis (MFA). nih.gov MFA is a powerful technique used to quantify the rates (fluxes) of intracellular reactions. nih.gov By employing isotopic tracers, such as ¹³C-labeled substrates, researchers can track the path of carbon atoms through the metabolic network. nih.gov This experimental data is then integrated into a computational model of the cell's metabolism to estimate the flux through each reaction. nih.gov For instance, ¹³C isotope tracing and metabolic flux analysis have been instrumental in understanding the metabolic reprogramming in cells with mitochondrial DNA (mtDNA) mutations. nih.gov In such studies, it was discovered that the metabolism of cystine could enhance glucose oxidation through the transsulfuration pathway and the subsequent production of α-ketobutyrate. nih.gov

Flux balance analysis (FBA) is another widely used computational method that predicts metabolic flux distributions at a steady state, often with the objective of maximizing biomass production or another cellular function. mdpi.complos.org FBA has been employed to model the metabolism of various organisms and can be used to simulate the impact of genetic perturbations, such as gene knockouts or overexpression, on the production or consumption of sodium 2-oxobutanoate. nih.govresearchgate.net

Bioinformatics platforms and databases are crucial for constructing the metabolic models used in MFA and FBA. wikipedia.org Resources like the Kyoto Encyclopedia of Genes and Genomes (KEGG) and PathBank provide comprehensive maps of metabolic pathways, including those involving sodium 2-oxobutanoate. pathbank.orgnih.gov Software suites like Pathway Tools and MetaboAnalyst offer a range of functionalities for pathway analysis, enrichment analysis, and visualization of metabolomics data, enabling researchers to interpret complex datasets in the context of known metabolic networks. sri.comnih.gov

The following table provides an overview of key bioinformatics tools and their applications in the study of sodium 2-oxobutanoate pathways:

| Tool/Platform | Application in Sodium 2-Oxobutanoate Research |

| KEGG (Kyoto Encyclopedia of Genes and Genomes) | Provides reference pathway maps for metabolism, including pathways involving 2-oxobutanoate, facilitating the reconstruction of metabolic models. nih.gov |

| PathBank | A comprehensive database containing metabolic pathways, including those for 2-oxobutanoate degradation and metabolism, useful for visualizing and understanding its metabolic context. pathbank.org |

| MetaboAnalyst | A web-based suite of tools for metabolomics data analysis, including pathway analysis and enrichment analysis, which can identify significantly altered pathways involving 2-oxobutanoate from experimental data. nih.gov |

| Pathway Tools | A software environment for creating Pathway/Genome Databases and performing computational analyses, including metabolic reconstruction and flux balance analysis of pathways involving 2-oxobutanoate. sri.com |

Computational modeling has also been pivotal in understanding the molecular interactions of sodium 2-oxobutanoate with enzymes. For example, computational simulations were used to investigate the toxic effects of 2-oxobutanoate in Escherichia coli. mdpi.comnih.gov It was hypothesized that 2-oxobutanoate toxicity stems from its ability to interfere with pyruvate metabolism. nih.gov Based on the crystal structure of pyruvate oxidase (PoxB), computational modeling predicted key amino acid residues in the substrate-binding pocket. mdpi.comnih.gov This led to site-directed mutagenesis studies to alter the enzyme's substrate specificity. mdpi.com

The findings from this research are summarized in the table below:

| Enzyme | Organism | Computational Method | Key Findings |

| Pyruvate Oxidase (PoxB) | Escherichia coli | Computational Simulation and Site-Directed Mutagenesis | Predicted two candidate residues in the substrate-binding pocket. The variant PoxBF112W showed a 20-fold increased activity ratio for pyruvate over 2-oxobutanoate, demonstrating a successful computational-guided strategy to mitigate 2-oxobutanoate toxicity. mdpi.comnih.gov |

Furthermore, molecular dynamics (MD) simulations offer a powerful computational approach to study the dynamic behavior of enzymes that interact with sodium 2-oxobutanoate at an atomic level. nih.govnih.govmdpi.comresearchgate.net These simulations can provide insights into the conformational changes of an enzyme upon substrate binding, the stability of the enzyme-substrate complex, and the mechanism of catalysis. nih.govmdpi.com While specific MD studies solely focused on sodium 2-oxobutanoate are emerging, the methodology holds significant promise for elucidating the intricacies of its interactions with various enzymes.

Finally, in silico toxicology represents a growing field where computational models are used to predict the potential toxicity of chemical compounds. nih.gov By analyzing the chemical structure of sodium 2-oxobutanoate, these models can predict its likelihood of causing adverse effects through various mechanisms, guiding further experimental investigation. nih.gov

Biotechnological and Industrial Research Applications of 2 Oxobutanoate

Biocatalytic Production and Fermentation Strategies

The shift towards sustainable and green chemistry has spurred research into microbial fermentation and biocatalysis for the production of 2-oxobutanoate (B1229078), moving away from traditional chemical synthesis methods that often have significant drawbacks. ebi.ac.ukresearchgate.net

Whole-cell biotransformation harnesses the metabolic machinery of microorganisms to convert a simple carbon source or a precursor into a desired product like 2-oxobutanoate. Engineered strains of Escherichia coli have been a primary focus of this research. The main biosynthetic route involves the deamination of L-threonine, a reaction catalyzed by the enzyme threonine deaminase (encoded by the ilvA gene). researchgate.net

Metabolic engineering strategies have been employed to optimize production by enhancing the carbon flux towards 2-oxobutanoate while minimizing its consumption by competing metabolic pathways. Key strategies include:

Overexpression of Threonine Deaminase: Increasing the expression of the ilvA gene enhances the conversion of intracellular L-threonine to 2-oxobutanoate. researchgate.net

Deletion of Competing Pathways: Knocking out genes responsible for the degradation or diversion of 2-oxobutanoate, such as those encoding acetolactate synthases (ilvBN, ilvIH), prevents its conversion into other metabolites. researchgate.net

Blocking Precursor Export: Deleting genes like rhtA, which encodes a threonine efflux pump, helps to retain the L-threonine precursor within the cell for conversion. researchgate.net

One study demonstrated a significant increase in 2-oxobutanoate production using a genetically engineered E. coli strain. By implementing a temperature-shift fermentation strategy, where cell growth and product formation phases are separated, researchers achieved a high titer. Under optimized fed-batch fermentation conditions, the engineered strain produced up to 40.8 g/L of α-ketobutyrate in 28 hours, with a productivity of 1.46 g/L/h. nih.gov

| Strain Engineering Strategy | Cultivation Method | 2-Oxobutanoate Titer (g/L) | Productivity (g/L/h) | Reference |

|---|---|---|---|---|

| Overexpression of threonine deaminase (ilvA), deletion of competing pathways (ΔilvIH), and precursor export (ΔrhtA) | Shake Flask | 16.2 | N/A | nih.gov |

| Same as above with temperature-induced expression system | Fed-batch Fermentation | 40.8 | 1.46 | nih.gov |

Enzymatic catalysis offers a more direct route to 2-oxobutanoate, typically starting from L-threonine. The key enzyme in this process is threonine deaminase, also known as threonine dehydratase. wikipedia.org This pyridoxal-5'-phosphate (PLP)-dependent enzyme catalyzes the deamination and dehydration of L-threonine to yield 2-oxobutanoate and ammonia. ebi.ac.ukwikipedia.org The reaction proceeds through an unstable enamine/imine intermediate which is non-enzymatically hydrolyzed to the final products. ebi.ac.uk

The use of isolated or immobilized enzymes allows for high specificity and conversion rates under mild reaction conditions. Research has focused on identifying and characterizing threonine deaminases from various microbial sources, including E. coli, Serratia marcescens, and Pseudomonas putida, to find enzymes with optimal stability, activity, and regulatory properties for industrial applications. nih.govresearcher.lifenih.gov While highly efficient, a significant challenge in using isolated enzymes is the cost of the enzyme and the required cofactor (PLP), which often necessitates enzyme immobilization and recycling systems for economic viability.

2-Oxobutanoate as a Precursor in Organic Synthesis

The chemical structure of 2-oxobutanoate, featuring both a ketone and a carboxylic acid group, makes it a valuable C4 building block for the synthesis of a range of important chiral molecules and complex chemical entities.

2-Oxobutanoate is the immediate precursor to the essential amino acid L-isoleucine in most biosynthetic pathways. nih.gov It is also the key starting material for the synthesis of both (R)- and (S)-2-aminobutanoic acid (ABA), a non-proteinogenic amino acid used as a chiral intermediate in the pharmaceutical industry. nih.gov

The synthesis of these chiral amino acids is achieved through stereoselective amination of the keto group of 2-oxobutanoate. This can be accomplished using transaminase (aminotransferase) enzymes, which catalyze the transfer of an amino group from a donor molecule (like L-glutamate or benzylamine) to the keto acid. nih.govresearchgate.net

L-Isoleucine Synthesis: In the natural biosynthetic pathway, 2-oxobutanoate undergoes a condensation reaction followed by a series of enzymatic steps, including a final transamination, to yield L-isoleucine. nih.govresearchgate.net

Chiral 2-Aminobutyric Acid Synthesis: Biocatalytic processes using ω-transaminases have been developed for the asymmetric synthesis of L-2-aminobutyric acid from 2-oxobutanoate. In one study, using a transaminase from Vibrio fluvialis, a 96% conversion of 2-oxobutanoic acid to L-2-aminobutyric acid was achieved with an enantiomeric excess greater than 99%. nih.gov The use of engineered reductive aminases (RedAms) also represents a promising route for accessing specific diastereomers of chiral amines from keto acid precursors. nih.gov

| Target Compound | Enzyme Type | Key Features | Reference |

|---|---|---|---|

| L-Isoleucine | Multi-enzyme pathway (including Transaminase B) | Natural biosynthetic route in microorganisms like C. glutamicum. researchgate.net | nih.govresearchgate.net |

| L-2-Aminobutyric Acid | ω-Transaminase | Asymmetric synthesis with >99% enantiomeric excess. nih.gov Overcame product inhibition using a biphasic reaction system. nih.gov | nih.gov |

The biosynthesis of pantothenic acid (Vitamin B5) typically starts from α-ketoisovalerate, a precursor in the valine synthesis pathway. nih.govresearchgate.net The first committed step is catalyzed by the enzyme ketopantoate hydroxymethyltransferase (KPHMT), which converts α-ketoisovalerate into ketopantoate. nih.govnih.gov